Unii-O9H5KY11SV
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Overview
Description
GC-376 free acid is a compound known for its role as a 3C-like protease inhibitor. It was initially developed to combat infections caused by Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and has shown potent activity against various coronaviruses, including those affecting felines, ferrets, and minks . Recently, it has been investigated for its potential therapeutic effects against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19 .
Preparation Methods
Synthetic Routes and Reaction Conditions
GC-376 free acid is synthesized through a series of chemical reactions involving the coupling of specific amino acid derivatives. The synthetic route typically involves the protection and deprotection of functional groups, followed by coupling reactions to form the desired peptide bonds. The final product is obtained through purification processes such as crystallization or chromatography .
Industrial Production Methods
Industrial production of GC-376 free acid involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve the use of automated reactors and advanced purification techniques to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
GC-376 free acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound .
Scientific Research Applications
GC-376 free acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying protease inhibitors and their interactions with viral proteins.
Biology: Investigated for its effects on viral replication and transcription in host cells.
Medicine: Explored as a potential therapeutic agent for treating coronavirus infections, including COVID-19.
Industry: Utilized in the development of antiviral drugs and related pharmaceutical products.
Mechanism of Action
GC-376 free acid exerts its effects by inhibiting the 3C-like protease, a key enzyme involved in the cleavage and activation of viral proteins required for replication and transcription in host cells. The compound forms a covalent bond with the active site of the protease, thereby blocking its normal function and preventing the maturation of viral polyproteins .
Comparison with Similar Compounds
Similar Compounds
Boceprevir: Another protease inhibitor with activity against SARS-CoV-2.
Calpain Inhibitors II and XII: These compounds also inhibit the main protease of SARS-CoV-2 and have shown antiviral activity in cell culture.
Uniqueness
GC-376 free acid is unique in its broad-spectrum activity against various coronaviruses and its potential as a therapeutic agent for COVID-19. Its ability to form a covalent bond with the protease’s active site distinguishes it from other inhibitors that may rely on different mechanisms of action .
Properties
CAS No. |
1417031-79-8 |
---|---|
Molecular Formula |
C21H31N3O8S |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C21H31N3O8S/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31)/t15?,16-,17-,20?/m0/s1 |
InChI Key |
BSPZFJDYQHDZNR-ASPXRTSYSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)C(O)S(=O)(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)O)NC(=O)OCC2=CC=CC=C2 |
1417031-79-8 | |
Synonyms |
(beta S)-alpha-hydroxy-beta-(((2S)-4-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)pentyl)amino)-2-oxo-3-pyrrolidinepropanesulfonic acid (beta S)-alpha-hydroxy-beta-(((2S)-4-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)pentyl)amino)-2-oxo-3-pyrrolidinepropanesulfonic acid (1:1) sodium salt (βS)-α-hydroxy-β-(((2S)-4-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)pentyl)amino)-2-oxo-3-pyrrolidinepropanesulfonic acid monosodium salt GC-376 GC-376 free acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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